molecular formula C13H13NO3 B6331361 [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% CAS No. 1160430-79-4

[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%

Cat. No. B6331361
CAS RN: 1160430-79-4
M. Wt: 231.25 g/mol
InChI Key: NTDAXZFCHLYFOO-UHFFFAOYSA-N
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Description

“[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol” is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25346 . It’s a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to have a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridin-3-yl group attached to a methoxy-phenoxy group via a methanol linkage . Pyridazinone, a derivative of pyridazine, belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .

Advantages and Limitations for Lab Experiments

The main advantages of using [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% in lab experiments are its high solubility in water and other polar solvents, its low toxicity, and its low cost. However, there are some limitations to using [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% in lab experiments, such as its potential to bind to proteins and enzymes in the body and alter their function, as well as its potential to interfere with other drugs or substances in the body.

Future Directions

The potential future directions of [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% research include further studies into its mechanism of action, as well as its potential applications in the medical, pharmaceutical, and biochemical fields. Additionally, further research into its biochemical and physiological effects, as well as its potential to interact with other drugs or substances in the body, could be beneficial. In addition, further research into the synthesis methods of [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% could lead to improved methods for its production. Finally, further research into the potential advantages and limitations of using [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% in lab experiments could lead to improved methods for its use in scientific research.

Synthesis Methods

[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide, such as magnesium chloride or magnesium bromide, in the presence of a base. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine, in the presence of a base.

Scientific Research Applications

[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% is used in numerous scientific research applications, including in the fields of pharmacology, biochemistry, and physiology. In the field of pharmacology, [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% is used to study the effects of drugs on the body. In biochemistry, [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% is used to study the structure and function of proteins, enzymes, and other molecules. In physiology, [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% is used to study the effects of hormones and other substances on the body.

Safety and Hazards

The safety data sheet for this compound can be requested from the supplier . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

[6-(4-methoxyphenoxy)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(9-15)8-14-13/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDAXZFCHLYFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277774
Record name 6-(4-Methoxyphenoxy)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160430-79-4
Record name 6-(4-Methoxyphenoxy)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160430-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenoxy)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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